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molecular formula C13H19N3O3 B1427401 Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate CAS No. 1211758-73-4

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

Cat. No. B1427401
M. Wt: 265.31 g/mol
InChI Key: IIABFNKTNZOSHS-UHFFFAOYSA-N
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Patent
US08486953B2

Procedure details

Palladium hydroxide on carbon (20%, 0.071 g, 0.51 mmol) was added into a solution of tert-butyl 3-(3-nitropyridin-2-yloxy)azetidine-1-carboxylate (3.0 g, 10.2 mmol) and ammonium formate (3.20 g, 50.8 mmol) in ethanol (100 mL). The solution was stirred at ambient temperature for 18 hours, filtered through Celite and concentrated in vacuo. The crude product was extracted with chloroform (×3) and the combined organic fractions concentrated in vacuo to yield pale brown solid (2.48 g, 92%).
Name
tert-butyl 3-(3-nitropyridin-2-yloxy)azetidine-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.071 g
Type
catalyst
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([O:10][CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.C([O-])=O.[NH4+]>C(O)C.[OH-].[OH-].[Pd+2]>[NH2:1][C:4]1[C:5]([O:10][CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)=[N:6][CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
tert-butyl 3-(3-nitropyridin-2-yloxy)azetidine-1-carboxylate
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
3.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.071 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with chloroform (×3)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic fractions concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)OC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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